Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate
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Overview
Description
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a carbamate group, a chlorophenyl group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including condensation, reduction, and carbamation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial cytochrome-bc1 complex, affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A carbamate ester with similar structural features, used as a fungicide.
Methyl carbamate: A simpler carbamate compound with different applications.
Uniqueness
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and ketone functionality differentiate it from other carbamate compounds, making it valuable for specialized applications.
Properties
CAS No. |
865086-30-2 |
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Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl N-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)7-11(14-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
DEEKWPYEUGAKSM-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)Cl)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)NC(=O)OC |
Origin of Product |
United States |
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